Acid blue 76
Description
Properties
CAS No. |
12238-89-0 |
|---|---|
Molecular Formula |
C16H32O2 |
Synonyms |
Acid blue 76 |
Origin of Product |
United States |
Scientific Research Applications
Textile Industry
Acid Blue 76 is widely utilized in the textile industry for dyeing wool, silk, and nylon fabrics. Its vibrant blue hue and excellent solubility in water make it a popular choice for producing deep shades.
- Dyeing Process : The dye is typically applied in an acidic medium, allowing for better fixation on the fibers. Studies have shown that this compound exhibits good lightfastness and washfastness properties, making it suitable for high-quality textile applications .
Food Industry
In the food sector, this compound is sometimes used as a colorant in products such as beverages and confections. However, its use is regulated due to potential health concerns.
- Safety Assessments : Regulatory bodies have evaluated this compound for safety in food applications. For instance, studies have indicated that while it can be used within specified limits, excessive consumption may pose health risks .
Cosmetic Applications
This compound finds application in cosmetics as a coloring agent. It is included in formulations like shampoos and lotions to enhance visual appeal.
- Regulatory Compliance : The European Commission has assessed the safety of this compound in cosmetic products, concluding that it can be safely used at concentrations below certain thresholds .
Environmental Impact and Detoxification
The environmental impact of synthetic dyes like this compound has garnered attention due to their persistence in wastewater. Research has focused on methods to detoxify and mineralize these dyes.
- Biodegradation Studies : Investigations into anaerobic treatment systems have shown promise in enhancing the enzymatic decolorization of this compound, suggesting viable pathways for wastewater treatment .
Case Study 1: Textile Dyeing
A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving vibrant shades on nylon fabrics. The research highlighted the dye's compatibility with various mordants to improve color fastness.
Case Study 2: Food Safety Assessment
A comprehensive evaluation of this compound's safety in food products was performed by analyzing its metabolic pathways and potential toxicological effects. Results indicated that while it is generally safe at regulated levels, further studies are needed to understand long-term exposure effects .
Chemical Reactions Analysis
Enzymatic Decolorization Mechanism
AB76 undergoes enzymatic decolorization via bacterial oxidoreductases (BOX) in the presence of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Key findings include:
-
Efficiency : 91.5% decolorization within 25 minutes under optimal conditions .
-
pH Dependence : Maximum activity occurs at pH 8 with ABTS and pH 5 without it .
Table 1: Impact of Operational Parameters on AB76 Decolorization
Degradation Pathway and Intermediates
UV-VIS spectroscopy and TLC analysis reveal a multi-step degradation process:
-
Initial Decolorization : The characteristic absorption peak at 592 nm (attributed to AB76’s chromophore) diminishes, indicating bond cleavage .
-
Intermediate Formation :
Table 2: Key Intermediates Detected During AB76 Degradation
| Intermediate | Properties | Detection Method |
|---|---|---|
| Sulfonated Amine | Higher polarity than AB76 | TLC (Rf = 0.68) |
| Quinone Derivative | Oxidized structure with reduced absorbance | UV-VIS (412 nm) |
Persulfate-Mediated Oxidation
In non-enzymatic systems, persulfate (KPS) induces AB76 discoloration through radical-driven pathways:
-
Kinetics : Pseudo-first-order kinetics under excess persulfate, with rate constants dependent on pH and temperature .
-
Color Transition :
-
pH Reversibility : Adding NaOH reverses color to blue, confirming protonation-deprotonation equilibria .
Stability and Environmental Fate
Comparison with Similar Compounds
Comparison with Similar Acid Dyes
The following table summarizes key properties of Acid Blue 76 and structurally/functionally similar dyes (Acid Blue 74, Acid Blue 92, Acid Blue 93, and Acid Violet 7), based on available evidence:
Structural and Functional Differences
Acid Blue 74 vs. This compound
- Acid Blue 74 (C.I. 42780) is a food-grade dye with moderate light fastness (ISO 1–2), while this compound likely has enhanced light stability due to structural modifications (e.g., additional sulfonate groups or steric hindrance). Acid Blue 74’s absorption peak (594–610 nm) suggests a distinct chromophore arrangement compared to this compound .
Acid Blue 92 vs. This compound Acid Blue 92, an azo dye, exhibits high photocatalytic degradation efficiency (88% under visible light) due to its compatibility with Mg₂SiO₄ catalysts. This compound, if anthraquinone-based, may degrade more slowly due to aromatic stability .
Acid Blue 93 vs. This compound
- Acid Blue 93 (brownish crystals) shares similar absorption properties with Acid Blue 74 but differs in application (biological staining vs. textile dyeing). This compound’s solubility profile may vary based on sulfonation degree .
Acid Violet 7 vs. This compound
- Acid Violet 7 shows superior UV-light degradation (93%), likely due to a less complex chromophore structure compared to this compound. This highlights how molecular symmetry and substituents influence degradation kinetics .
Key Research Findings
Photocatalytic Degradation Azo dyes (e.g., Acid Blue 92, Acid Violet 7) degrade faster than anthraquinone dyes under UV/Vis light due to weaker N=N bond stability. Mg₂SiO₄ nanostructures achieve 74–93% degradation for azo dyes, suggesting this compound would require tailored catalysts for efficient breakdown .
Environmental and Health Impacts
- Acid dyes with low fastness ratings (e.g., Acid Blue 74) pose higher risks of leaching into water systems. Modifying this compound with cross-linkers (e.g., citric acid) could enhance adsorption on activated carbon, reducing environmental release .
Spectral Properties
- Absorption maxima (594–610 nm for Acid Blue 74/93) correlate with chromophore conjugation length. This compound’s absorption likely shifts with substituents, affecting its industrial suitability .
Preparation Methods
Diazotization and Coupling Reactions
Azo dyes, a subset of acid dyes, are synthesized via diazotization of aromatic amines followed by coupling with electron-rich substrates. While this compound’s exact structure is unspecified, its preparation may involve:
-
Diazotization :
Sulfonation for Enhanced Solubility
Sulfonation introduces sulfonic acid groups (-SO₃H) to the dye molecule, critical for water solubility and substrate affinity. Methods include:
-
Direct Sulfonation :
Purification and Isolation
Crude dye mixtures require purification to remove unreacted precursors and byproducts:
-
Recrystallization :
-
Column Chromatography :
Optimization of Reaction Conditions
Stoichiometric Ratios
Temperature and pH Effects
-
Diazotization requires low temperatures (0–5°C) to stabilize diazonium salts.
-
Coupling proceeds optimally at pH 8–10 for azo dyes and pH 2–4 for triphenylmethane dyes.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. How can researchers critically evaluate the validity of historical data on this compound’s photostability?
- Methodological Answer : Audit original methodologies for light source calibration (e.g., irradiance in W/m²) and spectral output (UV vs. visible). Reanalyze data using modern computational tools (e.g., Gaussian for excited-state simulations). Flag studies lacking control experiments (e.g., dark controls) as unreliable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
